PD-L1-IN-4

Cancer Immunotherapy Immune Checkpoint Blockade Small Molecule Inhibitor

PD-L1-IN-4 (Compound X18) is an orally bioavailable small-molecule inhibitor of the PD-1/PD-L1 immune checkpoint interaction. It belongs to the class of non-peptidic, synthetic PD-L1 antagonists that induce PD-L1 dimerization and internalization to block the immunosuppressive PD-1/PD-L1 signaling axis.

Molecular Formula C38H40ClFN4O8
Molecular Weight 735.2 g/mol
Cat. No. B12379040
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePD-L1-IN-4
Molecular FormulaC38H40ClFN4O8
Molecular Weight735.2 g/mol
Structural Identifiers
SMILESC1CN(CCC1O)CCCOC2=CC=CC(=C2)C3=CC=CC(=C3F)COC4=C(C=C(C(=C4)OCC5=CC6=NON=C6C=C5)CNC(CO)C(=O)O)Cl
InChIInChI=1S/C38H40ClFN4O8/c39-31-18-27(20-41-34(21-45)38(47)48)35(50-22-24-8-9-32-33(16-24)43-52-42-32)19-36(31)51-23-26-5-2-7-30(37(26)40)25-4-1-6-29(17-25)49-15-3-12-44-13-10-28(46)11-14-44/h1-2,4-9,16-19,28,34,41,45-46H,3,10-15,20-23H2,(H,47,48)/t34-/m1/s1
InChIKeyCVHGLSHXHMFDJX-UUWRZZSWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

PD-L1-IN-4: Oral Small-Molecule PD-1/PD-L1 Interaction Inhibitor for Cancer Immunotherapy Research


PD-L1-IN-4 (Compound X18) is an orally bioavailable small-molecule inhibitor of the PD-1/PD-L1 immune checkpoint interaction [1]. It belongs to the class of non-peptidic, synthetic PD-L1 antagonists that induce PD-L1 dimerization and internalization to block the immunosuppressive PD-1/PD-L1 signaling axis [2]. The compound has a molecular formula of C38H40ClFN4O8 and a molecular weight of 735.20 g/mol [2].

Why PD-L1-IN-4 Cannot Be Substituted by Other In-Class PD-L1 Small-Molecule Inhibitors


Small-molecule PD-1/PD-L1 inhibitors exhibit highly variable binding affinities, functional cellular potencies, and oral pharmacokinetic profiles [1]. Structural differences—including substituents on the biphenyl core, linker composition, and solubilizing groups—directly impact PD-L1 dimerization induction, intracellular trafficking, and in vivo anti-tumor efficacy [2]. Consequently, compounds with similar biochemical IC50 values may display divergent T-cell activation EC50 values or fail to achieve adequate oral exposure . This heterogeneity mandates compound-specific selection based on quantified differentiation parameters rather than class-level substitution [1].

Quantitative Differentiation Evidence: PD-L1-IN-4 Versus Key Comparators


PD-1/PD-L1 Binding Affinity: PD-L1-IN-4 vs. INCB086550, Evixapodlin, LH-1307, and BMS-202

PD-L1-IN-4 inhibits the PD-1/PD-L1 interaction with an IC50 of 1.3 nM in a homogeneous time-resolved fluorescence (HTRF) assay [1]. This potency is comparable to other advanced small-molecule PD-L1 inhibitors: INCB086550 (IC50 1.9-3.1 nM across species) , Evixapodlin (GS-4224, IC50 0.213 nM) , LH-1307 (IC50 3 nM) , and BMS-202 (IC50 124 nM) [2].

Cancer Immunotherapy Immune Checkpoint Blockade Small Molecule Inhibitor

Functional T-Cell Reactivation Potency: PD-L1-IN-4 vs. LH-1307 and INCB086550

PD-L1-IN-4 enhances the inhibitory effect of PD-L1 on T cells with an EC50 of 152.8 nM in a cell-based co-culture assay [1]. This functional potency is comparable to LH-1307, which exhibits EC50 values of 79 nM and 763 nM in two different cellular reporter assays [2]. INCB086550, in contrast, induces PD-L1 internalization without a reported EC50 for T-cell reactivation in the same assay format .

T-cell Activation Immuno-oncology Cellular Potency

Oral Bioavailability Optimization: PD-L1-IN-4 Prodrug Strategy vs. Parent Small Molecules

PD-L1-IN-4 (X18) was used as a parent compound to design the orally bioavailable prodrug X22, which demonstrated significant in vivo anti-tumor efficacy in murine MC38 and CT26 colon cancer models [1]. This rational prodrug design approach was specifically implemented to overcome the poor oral pharmacokinetic profile common among PD-L1 small-molecule inhibitors [2]. Many other potent PD-L1 inhibitors (e.g., BMS-202, LH-1307) lack established oral bioavailability in preclinical models, limiting their utility for in vivo studies [3].

Oral Bioavailability Pharmacokinetics Prodrug Design

Structurally Validated Binding Mode: X-ray Crystallography of PD-L1-IN-4 (X18) Bound to PD-L1

The crystal structure of PD-L1 complexed with PD-L1-IN-4 (X18) has been solved at 1.95 Å resolution (PDB ID: 8XR5) [1]. This structure reveals the precise binding interactions that stabilize the inhibitor at the PD-L1 dimer interface and confirms that PD-L1-IN-4 induces PD-L1 dimerization, a mechanism that leads to internalization and degradation of PD-L1 [2]. In contrast, many other potent PD-L1 inhibitors (e.g., LH-1307, BMS-202) lack publicly available co-crystal structures, leaving their precise binding modes unvalidated [3].

Structural Biology PD-L1 Dimerization X-ray Crystallography

In Vivo Anti-Tumor Efficacy: PD-L1-IN-4 Derived Prodrug X22 Demonstrates Tumor Growth Inhibition

The prodrug X22, derived from PD-L1-IN-4, exhibited significant anti-tumor efficacy in syngeneic murine MC38 and CT26 colon cancer models following oral administration [1]. This in vivo activity was associated with increased tumor infiltration and cytotoxicity of CD8+ T cells [1]. In contrast, many other potent PD-L1 inhibitors (e.g., LH-1307) have not demonstrated in vivo efficacy in peer-reviewed studies [2], and BMS-202 shows only modest in vivo activity without oral bioavailability optimization [3].

In Vivo Efficacy Tumor Immunotherapy Colon Cancer Models

Chemical Tool Properties: PD-L1-IN-4 vs. BMS-202 and LH-1307

PD-L1-IN-4 is a well-characterized chemical probe with a defined structure (CAS 2597056-86-3), high purity (≥98%), and full spectroscopic characterization . It is soluble in DMSO and exhibits stability under recommended storage conditions . In comparison, BMS-202 is a less potent (IC50 124 nM) and less selective PD-L1 binder [1], while LH-1307, though potent, lacks the comprehensive in vivo and structural validation available for PD-L1-IN-4 [2].

Chemical Probe PD-L1 Dimerization Tool Compound

Optimal Research Applications for PD-L1-IN-4 Based on Differentiated Evidence


High-Throughput Screening (HTS) Campaigns for PD-1/PD-L1 Inhibitors

With a validated IC50 of 1.3 nM in HTRF assays [1], PD-L1-IN-4 serves as an ideal positive control and benchmark compound for HTS efforts targeting the PD-1/PD-L1 interaction. Its high potency and robust biochemical signal enable accurate Z'-factor determination and hit validation in automated screening platforms .

Structure-Guided Medicinal Chemistry Optimization

The availability of a high-resolution (1.95 Å) co-crystal structure (PDB 8XR5) [2] makes PD-L1-IN-4 an invaluable starting point for structure-based drug design. Researchers can utilize this structural information to rationally modify the molecule to improve selectivity, metabolic stability, or potency [1].

In Vivo Proof-of-Concept Studies of Orally Bioavailable PD-L1 Antagonists

The demonstrated in vivo anti-tumor efficacy of the PD-L1-IN-4-derived prodrug X22 in murine colon cancer models [1] establishes a validated path for oral PD-L1 inhibitor development. PD-L1-IN-4 can be used as a control compound in comparative in vivo studies or as a lead for further oral prodrug optimization campaigns [3].

Mechanistic Studies of PD-L1 Dimerization and Internalization

PD-L1-IN-4 has been confirmed by X-ray crystallography to induce PD-L1 dimerization [2], a key mechanism for PD-L1 degradation. This makes it a preferred tool for studying the cellular trafficking and degradation pathways of PD-L1 following small-molecule engagement, particularly in comparison to inhibitors that operate through distinct mechanisms .

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